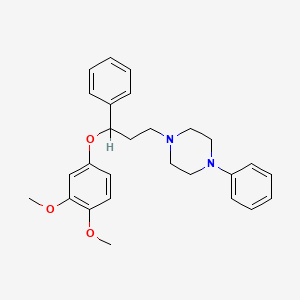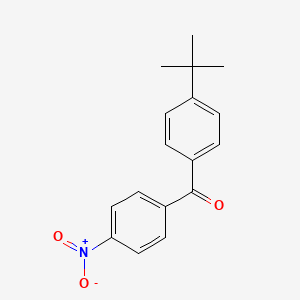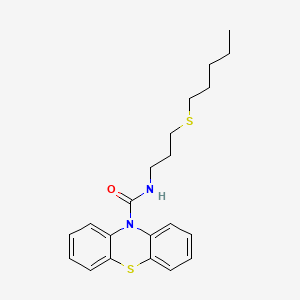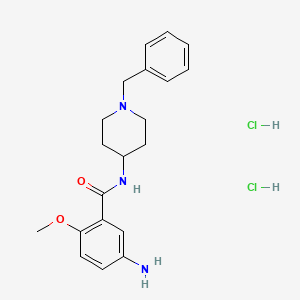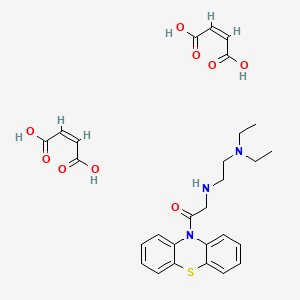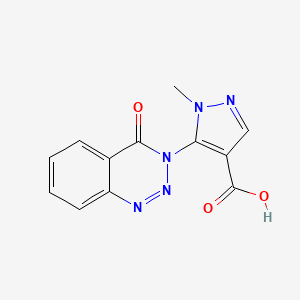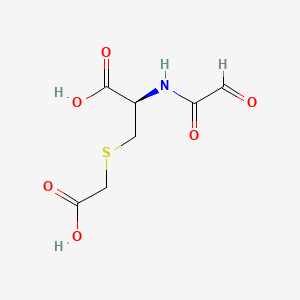
Glyoxyloyl carbocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxyloyl carbocysteine is a chemical compound with the molecular formula C₇H₉NO₆S. It is known for its applications in the cosmetic industry, particularly in hair-straightening products. The compound is derived from the reaction of glyoxylic acid with cysteine, an amino acid. This compound is valued for its ability to modify the structure of hair, making it smoother and more manageable .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxyloyl carbocysteine is synthesized by reacting glyoxylic acid with cysteine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product. The reaction can be represented as follows:
Glyoxylic Acid+Cysteine→Glyoxyloyl Carbocysteine
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glyoxylic acid and cysteine are mixed in precise stoichiometric ratios. The reaction is carried out at a controlled temperature and pH to maximize yield and purity. The product is then purified through filtration and crystallization processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Glyoxyloyl carbocysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions where the glyoxyloyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the glyoxyloyl group.
Scientific Research Applications
Glyoxyloyl carbocysteine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases due to its mucolytic properties.
Industry: this compound is widely used in the cosmetic industry, especially in hair care products for its hair-smoothing and straightening properties
Mechanism of Action
The mechanism of action of glyoxyloyl carbocysteine involves its interaction with the keratin in hair. The compound forms cross-links with the keratin proteins, altering the hair’s structure and making it smoother and more manageable. This process is facilitated by the heat applied during hair treatments, which helps to break and reform the disulfide bonds in the hair .
Comparison with Similar Compounds
Carbocysteine: A mucolytic agent used in the treatment of respiratory conditions.
N-acetylcysteine: Another mucolytic with antioxidant properties.
Erdosteine: A mucolytic and antioxidant agent used in chronic obstructive pulmonary disease.
Comparison: Glyoxyloyl carbocysteine is unique in its application in the cosmetic industry, particularly for hair treatments. Unlike carbocysteine and N-acetylcysteine, which are primarily used for their mucolytic properties in medical treatments, this compound is valued for its ability to modify hair structure. Erdosteine, while also a mucolytic, does not have the same cosmetic applications as this compound .
Properties
CAS No. |
1268868-51-4 |
|---|---|
Molecular Formula |
C7H9NO6S |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
(2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid |
InChI |
InChI=1S/C7H9NO6S/c9-1-5(10)8-4(7(13)14)2-15-3-6(11)12/h1,4H,2-3H2,(H,8,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI Key |
GEPLANMDLRORQN-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)C=O)SCC(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C=O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


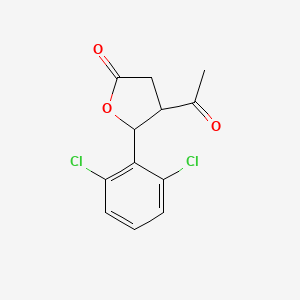
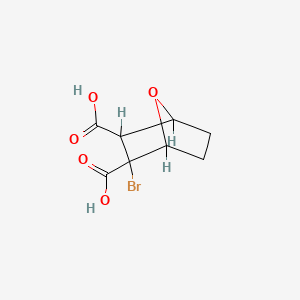
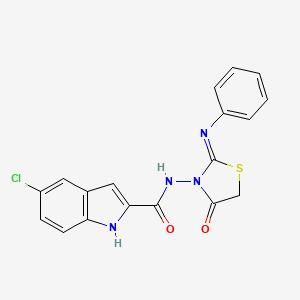
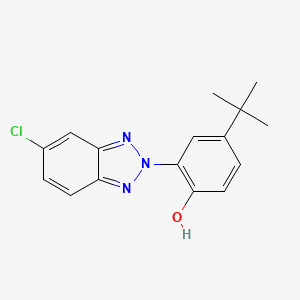
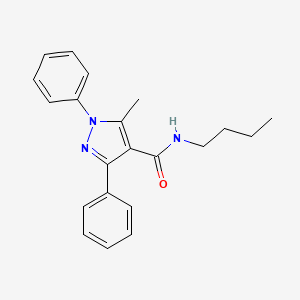
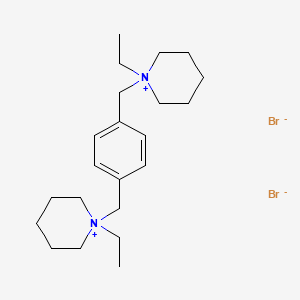
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

